molecular formula C16H13ClN4O4 B11472211 3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472211
M. Wt: 360.75 g/mol
InChI Key: MECDCMLHFPYCQU-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a chlorophenyl group, a furoylamino group, and an oxadiazole ring

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxadiazole intermediate.

    Attachment of the furoylamino group: This can be done through an amidation reaction where the furoyl chloride reacts with an amine derivative of the oxadiazole compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-(4-CHLOROPHENYL)-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include other oxadiazole derivatives such as:

  • 3-(4-CHLOROPHENYL)-2-(2-FUROYLAMINO)-1,2,4-OXADIAZOLE
  • 3-(4-CHLOROPHENYL)-N-[2-(2-THIOPHENYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

These compounds share structural similarities but differ in the substituents attached to the oxadiazole ring. The uniqueness of 3-(4-CHLOROPHENYL)-N-[2-(2-FUROYLAMINO)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H13ClN4O4/c17-11-5-3-10(4-6-11)13-20-16(25-21-13)15(23)19-8-7-18-14(22)12-2-1-9-24-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23)

InChI Key

MECDCMLHFPYCQU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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